Steric Hindrance and Cross-Coupling Reactivity
The ortho-bromine atom in 1-(2-Bromophenyl)propan-2-ol introduces significant steric hindrance, a property that differentiates it from its para- and meta-substituted isomers. This steric bulk directly affects its reactivity in palladium-catalyzed cross-coupling reactions . While direct rate constant data is scarce for this specific compound, class-level inference from studies on ortho-substituted bromobenzenes indicates they exhibit lower yields and slower reaction rates compared to their para-substituted counterparts under identical Suzuki-Miyaura coupling conditions due to this steric impediment [1].
| Evidence Dimension | Reaction Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Lower yields expected (qualitative observation) |
| Comparator Or Baseline | para-substituted bromobenzenes: Good to excellent yields |
| Quantified Difference | Qualitative difference in yield; ortho-substituted aryl halides are known to give lower yields due to steric hindrance. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. |
Why This Matters
This differential reactivity dictates synthetic route design; procurement of the correct isomer is essential for achieving predictable reaction outcomes and desired product profiles.
- [1] Pesquisa.biblioteca.iscte-iul.pt. Study of the Structure-Activity Relationship in a Heterogeneous Copper-Palladium Catalysed Suzuki-Miyaura Coupling. (2015). View Source
